

HMR 1098 as a pharmacological tool for ion channel research

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HMR 1098: A Pharmacological Probe in Ion Channel Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HMR 1098, the sodium salt of HMR 1883 {1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea}, has been a subject of extensive investigation as a pharmacological tool for dissecting the physiological and pathophysiological roles of ATP-sensitive potassium (KATP) channels.[1][2] Initially lauded for its purported cardioselectivity and specific blockade of the sarcolemmal KATP channel isoform found in ventricular myocytes (Kir6.2/SUR2A), subsequent research has revealed a more complex pharmacological profile.[1] [3] This guide provides a comprehensive overview of HMR 1098, its mechanism of action, its evolving understanding of selectivity, and its application in ion channel research. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate its effective use in the laboratory.

Introduction to HMR 1098 and KATP Channels

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its membrane potential.[4] These channels are hetero-octameric complexes formed by four pore-forming inwardly rectifying potassium channel subunits (Kir6.x)



and four regulatory sulfonylurea receptor (SURx) subunits.[1][4] Different combinations of Kir6.x and SURx subunits give rise to KATP channels with distinct tissue distributions and pharmacological properties.[1][4]

- Pancreatic β-cells and Atrial Myocytes: Predominantly express Kir6.2/SUR1 channels.[1][2]
- Ventricular Myocytes: Primarily express Kir6.2/SUR2A channels.[1][2]
- Vascular Smooth Muscle: Mainly express Kir6.1/SUR2B channels.[4]

The SUR subunit confers sensitivity to sulfonylureas and other pharmacological agents. **HMR 1098** was developed as a tool to selectively probe the function of these channels, particularly in the context of cardiac ischemia where KATP channel activation plays a significant role.[5][6]

Mechanism of Action

HMR 1098 acts as an inhibitor of KATP channels.[7] By binding to the SUR subunit, it stabilizes the closed state of the channel, thereby reducing potassium efflux from the cell. This leads to membrane depolarization, which can have profound effects on cellular function, such as triggering insulin secretion from pancreatic β -cells or modulating the action potential duration in cardiomyocytes.

The Evolving Story of HMR 1098 Selectivity

While initially reported to be a selective inhibitor of cardiac sarcolemmal KATP channels (Kir6.2/SUR2A), with a 400-800 fold selectivity over pancreatic β -cell KATP channels (Kir6.2/SUR1), this view has been challenged.[3] A significant body of evidence now suggests that **HMR 1098** is, in fact, a more potent inhibitor of SUR1-containing KATP channels, particularly in the presence of MgADP, which mimics a physiological metabolic state.[1][2] This has led to a re-evaluation of data from earlier studies that relied on the assumption of SUR2A selectivity.

The potency of **HMR 1098** is also influenced by the metabolic state of the cell.[1][8] Its blocking effect is more pronounced when channels are activated by pharmacological openers like pinacidil, compared to activation by metabolic inhibition (low intracellular ATP).[8][9] The presence of MgADP appears to enhance the inhibitory effect of **HMR 1098**, particularly on Kir6.2/SUR1 channels.[1]



Quantitative Pharmacological Data

The following tables summarize the reported inhibitory constants (IC50 and Ki) for **HMR 1098** against various KATP channel subtypes under different experimental conditions.

Table 1: Inhibitory Potency (IC50) of HMR 1098 on KATP Channels

Channel Subtype	Expression System/Cell Type	Activation Method	Experiment al Condition	IC50 (μM)	Reference
Kir6.2/SUR2 A	Recombinant	Pinacidil	Inside-out patch	1.02	[3]
Kir6.2/SUR2 A	Recombinant	Pinacidil	Whole-cell	2.08	[3]
Kir6.2/SUR2 A	Rat Ventricular Myocytes	Pinacidil	-	0.36 ± 0.02	[8]
Kir6.2/SUR1	COSm6 cells	86Rb+ efflux	Metabolic inhibition	More effective than on SUR2A	[1][2]
Kir6.2/SUR1	Recombinant	Diazoxide	Inside-out patch with MgADP & MgATP	2.1 ± 0.6	[1]
Kir6.2/SUR2 A	Recombinant	Diazoxide	Inside-out patch with MgADP & MgATP	5.4 ± 0.7	[1]

Table 2: Binding Affinity (Ki) of HMR 1098



Target	Radioligand	Tissue/Cell Type	Ki (nM)	Reference
OTR	[125I]OVTA	Hamster Brain	213.8	[10]
V1aR	[125I]LVA	Hamster Brain	6.87	[10]

Note: Data for Ki values of **HMR 1098** on KATP channels directly are not readily available in the provided search results. The table above shows Ki values for other receptors for illustrative purposes of data presentation. Further targeted literature searches would be required for specific KATP channel Ki values.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of **HMR 1098**'s effects on KATP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of KATP channels in intact cells.

Methodology:

- Cell Preparation: Isolate primary cells (e.g., mouse atrial or ventricular myocytes) or use a cell line (e.g., COSm6) heterologously expressing the KATP channel subunits of interest.[1]
- Pipette Solution (Internal): Typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.3 with KOH. For studying nucleotide effects, varying concentrations of ATP and ADP are included.[1]
- Bath Solution (External): Typically contains (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with KOH.
- Recording:
 - Establish a whole-cell recording configuration.



- Hold the cell at a membrane potential of -70 mV.
- Apply voltage ramps or steps to elicit currents.
- Activate KATP channels using a pharmacological opener (e.g., 100 μM pinacidil for SUR2A, 300 μM diazoxide for SUR1) or by using an ATP-free pipette solution to induce metabolic stress.[1][2]
- Apply different concentrations of HMR 1098 to the bath solution to determine its inhibitory effect.
- Data Analysis:
 - Measure the amplitude of the KATP current before and after application of HMR 1098.
 - Plot the concentration-response curve and fit with the Hill equation to determine the IC50.

Excised Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct application of nucleotides and drugs to the intracellular face of the channel.

Methodology:

- Patch Excision: After forming a gigaohm seal in the cell-attached configuration, pull the
 pipette away from the cell to excise a patch of membrane with the intracellular side facing
 the bath solution.
- Solution Exchange: Use a rapid solution exchange system to apply different concentrations of ATP, ADP, and HMR 1098 to the patch.
- Recording:
 - Record single-channel or macroscopic currents at a fixed membrane potential.
 - Activate channels by applying a low concentration of ATP or by including a channel opener in the bath.



Data Analysis:

- Determine the open probability (NPo) of the channel in the presence of different concentrations of HMR 1098.
- Calculate the percentage of inhibition and determine the IC50.

86Rb+ Efflux Assay

This is a functional assay to measure the activity of potassium channels by tracking the efflux of the radioactive tracer 86Rb+.

Methodology:

- Cell Culture and Transfection: Culture cells (e.g., COSm6) and transfect them with the cDNAs for the desired Kir6.x and SURx subunits.[1][2]
- Loading with 86Rb+: Incubate the cells with a medium containing 86RbCl for several hours to allow for cellular uptake.
- Efflux Measurement:
 - Wash the cells with a Rb+-free solution.
 - Induce KATP channel opening through metabolic inhibition (e.g., using oligomycin and 2deoxy-D-glucose).[1]
 - Collect the supernatant at different time points.
 - Apply various concentrations of HMR 1098 to the cells and continue collecting the supernatant.
- Data Analysis:
 - Measure the radioactivity of the collected supernatants and the remaining cell lysate using a liquid scintillation counter.
 - Calculate the rate of 86Rb+ efflux.



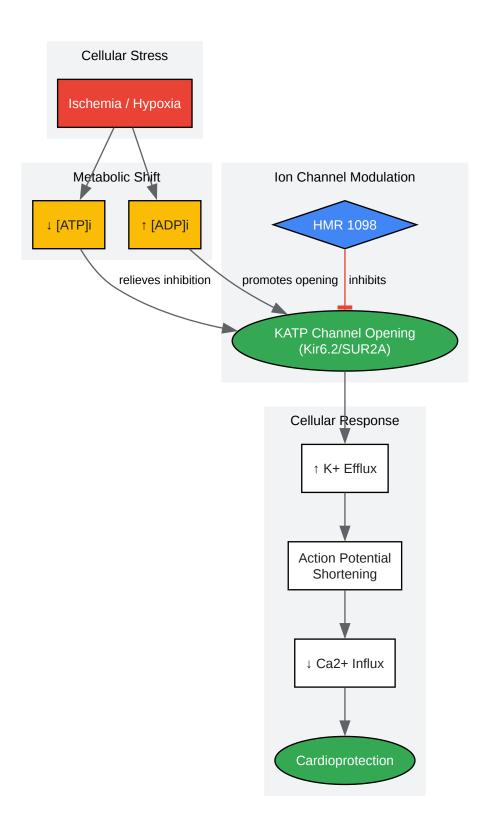
• Determine the inhibitory effect of **HMR 1098** on the efflux rate and calculate the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving KATP channels and a general experimental workflow for characterizing an ion channel modulator like **HMR 1098**.

KATP Channel in Cardiac Ischemia



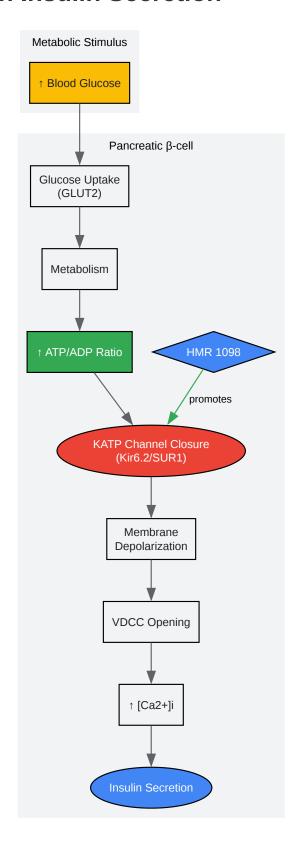


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Caption: Role of KATP channels in cardiac ischemia and the inhibitory action of HMR 1098.



KATP Channel in Insulin Secretion



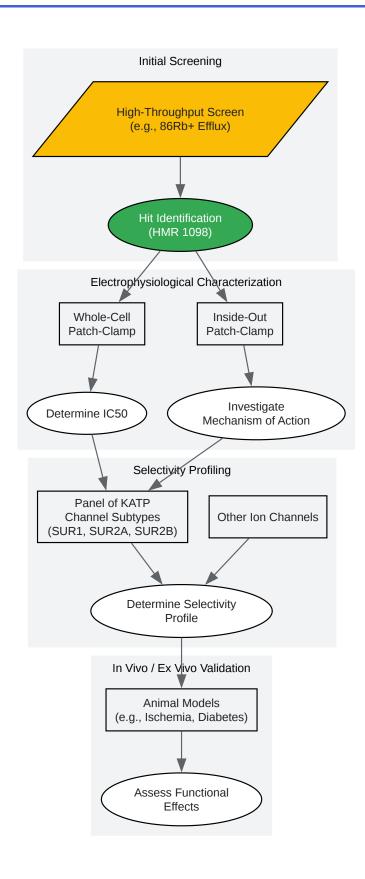
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Caption: HMR 1098's effect on the KATP channel-mediated insulin secretion pathway.

Experimental Workflow for Ion Channel Blocker Characterization





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Caption: A generalized workflow for the characterization of a novel ion channel blocker.



Applications in Drug Development and Research

HMR 1098 remains a valuable, albeit complex, pharmacological tool. Its use has been instrumental in:

- Investigating the role of KATP channels in cardiac preconditioning and ischemia-reperfusion injury.[5][8]
- Elucidating the mechanisms of insulin secretion and the pathophysiology of diabetes.[1][2]
- Serving as a reference compound in the development of new, more selective KATP channel modulators.

However, researchers must be mindful of its lack of absolute selectivity for SUR2A and its preference for SUR1-containing channels, especially under conditions of metabolic stress.[1][2] [8] This is critical for the accurate interpretation of experimental results.

Conclusion

HMR 1098 has played a pivotal role in advancing our understanding of KATP channel physiology and pharmacology. While the initial perception of its cardioselectivity has been refined, it continues to be a widely used tool. This guide provides a consolidated resource for researchers, emphasizing the importance of considering its nuanced pharmacological profile, particularly its greater potency on SUR1-containing KATP channels. By carefully designing experiments and interpreting data in light of this updated understanding, **HMR 1098** will continue to be a valuable asset in the field of ion channel research and drug discovery.

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